Computed Lipophilicity (logP): 1,4-Dimethylpiperidine-4-carbaldehyde vs. Unsubstituted and Mono-Methyl Piperidine-4-carbaldehydes
The computed logP of 1,4-dimethylpiperidine-4-carbaldehyde (0.66) is more than 0.8 log units higher than that of unsubstituted piperidine-4-carbaldehyde (-0.2) and approximately 0.2 log units higher than 1-methylpiperidine-4-carbaldehyde (0.465) [1][2]. This increased lipophilicity predicts enhanced passive membrane permeability—a critical parameter for blood-brain barrier penetration in CNS drug discovery .
| Evidence Dimension | Computed logP (XLogP3 / Log P) |
|---|---|
| Target Compound Data | 0.66 (Log P, Chembase); 0.6 (XLogP, chem960) |
| Comparator Or Baseline | Piperidine-4-carbaldehyde: -0.2 (PubChem XLogP3); 1-Methylpiperidine-4-carbaldehyde: 0.465 (BOC Sciences LogP); 1,2-Dimethylpiperidine-4-carbaldehyde: 0.7 (chem960 XLogP) |
| Quantified Difference | ΔlogP = +0.86 (vs. unsubstituted); +0.20 (vs. 1-methyl); -0.04 (vs. 1,2-dimethyl regioisomer) |
| Conditions | Computed values from different software/versions (cross-study); not experimentally determined in a single comparative assay. |
Why This Matters
A logP shift of ~0.9 units can translate to a ~8-fold difference in predicted membrane partitioning, directly influencing the pharmacokinetic suitability of downstream PROTACs or CNS-directed small molecules.
- [1] Chembase. 1,4-Dimethylpiperidine-4-carbaldehyde. Log P: 0.66. View Source
- [2] PubChem. Piperidine-4-carbaldehyde. XLogP3: -0.2. View Source
